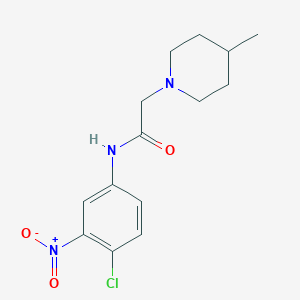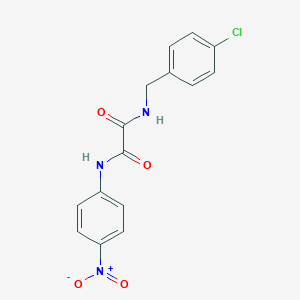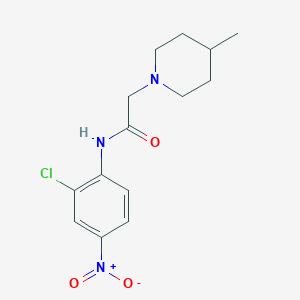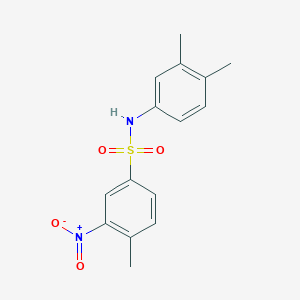![molecular formula C19H20N4O4 B410784 N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-nitrobenzamide](/img/structure/B410784.png)
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-nitrobenzamide is a synthetic organic compound that features a piperazine ring substituted with an acetyl group and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-nitrobenzamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride under basic conditions.
Coupling with Nitrobenzamide: The final step involves coupling the acetylated piperazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, basic conditions.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine derivative.
Substitution of Acetyl Group: Formation of various substituted piperazine derivatives.
Scientific Research Applications
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: A fluoroquinolone antibiotic with a similar piperazine ring structure.
Ciprofloxacin: Another fluoroquinolone with a piperazine ring, used as an antibiotic.
Uniqueness
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C19H20N4O4 |
|---|---|
Molecular Weight |
368.4g/mol |
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C19H20N4O4/c1-14(24)21-10-12-22(13-11-21)17-8-4-16(5-9-17)20-19(25)15-2-6-18(7-3-15)23(26)27/h2-9H,10-13H2,1H3,(H,20,25) |
InChI Key |
QACSNUZIQKOCBL-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbothioyl)benzamide](/img/structure/B410701.png)
![N-({2-[(4-bromophenoxy)acetyl]hydrazino}carbothioyl)-2-nitrobenzamide](/img/structure/B410703.png)
![2-nitro-N-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbothioyl)benzamide](/img/structure/B410705.png)

![N-{[2-(2-butoxybenzoyl)hydrazino]carbothioyl}-2-nitrobenzamide](/img/structure/B410707.png)
![(E)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B410708.png)

![8-nitro-6-methoxy-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B410711.png)
![2-(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-3-{3-nitrophenyl}acrylonitrile](/img/structure/B410713.png)
![N-(2-ethoxyphenyl)-2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]acetamide](/img/structure/B410714.png)


![ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B410719.png)
![Methyl 2-({[4-nitro(phenylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B410723.png)
